Benzyl lactate

Description

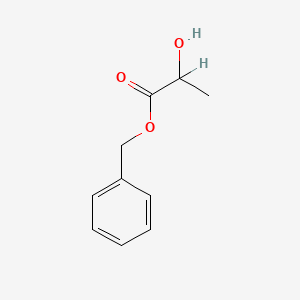

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

benzyl 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTLPUIDJRKAAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1116745-15-3, 340821-29-6, 193346-49-5 | |

| Record name | Poly[oxy[(1R)-1-methyl-2-oxo-1,2-ethanediyl]], α-hydro-ω-(phenylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1116745-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly[oxy(1-methyl-2-oxo-1,2-ethanediyl)], α-hydro-ω-(phenylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=340821-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly[oxy[(1S)-1-methyl-2-oxo-1,2-ethanediyl]], α-hydro-ω-(phenylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193346-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70862819 | |

| Record name | Benzyl 2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2051-96-9 | |

| Record name | Benzyl lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2051-96-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl 2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQH3G756Z6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benzyl lactate synthesis from lactic acid and benzyl alcohol

An In-depth Technical Guide to the Synthesis of Benzyl Lactate from Lactic Acid and Benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes to this compound, a versatile ester with applications in the fragrance, food, and pharmaceutical industries. The document details the prevalent methodologies, including direct esterification, transesterification, and enzymatic synthesis, with a focus on experimental protocols and quantitative data to support laboratory-scale and process development activities.

Synthetic Methodologies

The synthesis of this compound from lactic acid and benzyl alcohol can be achieved through several pathways. The most common and industrially relevant methods are direct acid-catalyzed esterification (Fischer-Speier esterification), transesterification from other lactate esters, and enzymatic synthesis using lipases.

Direct Esterification

Direct esterification is the most traditional and widely used method for producing this compound.[1] This reaction involves the direct condensation of lactic acid with benzyl alcohol, typically in the presence of an acid catalyst to increase the reaction rate. The equilibrium of this reversible reaction is generally shifted towards the product by removing the water formed during the reaction, for instance, by azeotropic distillation.

Catalysts:

-

Homogeneous Catalysts: Strong mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are effective homogeneous catalysts.[1] While offering high catalytic activity, they can be corrosive and require neutralization and separation steps, which can complicate the purification process.

-

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, various solid acid catalysts have been employed. These include ion-exchange resins (e.g., Amberlyst-15) and heteropolyacids.[1][2] Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, reusability, and often milder reaction conditions.[2]

Transesterification

Transesterification offers an alternative route to this compound, involving the reaction of an alkyl lactate (e.g., methyl lactate or ethyl lactate) with benzyl alcohol. This reaction can be catalyzed by acids or bases. Base-catalyzed transesterification is often faster and proceeds under milder conditions than acid-catalyzed reactions.

Enzymatic Synthesis

Enzymatic synthesis using lipases presents a green and highly selective alternative for this compound production. Lipases can catalyze the esterification reaction under mild conditions, often with high chemo-, regio-, and enantioselectivity. This method avoids the use of harsh acidic or basic catalysts and simplifies downstream processing.

Quantitative Data on this compound Synthesis

The following tables summarize the quantitative data from various studies on the synthesis of this compound, providing a comparative overview of different catalysts and reaction conditions.

Table 1: Direct Esterification of Lactic Acid with Benzyl Alcohol

| Catalyst | Temperature (°C) | Time (h) | Molar Ratio (Lactic Acid:Benzyl Alcohol) | Conversion/Yield (%) | Reference |

| H₂SO₄ | 60-80 | 4-8 | - | >90 | |

| Amberlyst 15 | 50-90 | 2-6 | - | 85-95 | |

| Tin-modified Heteropolyacid (SS4h) | 80 | 2 | 1:6 | >90 | |

| Zeolite HX | 110 | 12 | 1:4 | ~58 |

Table 2: Transesterification for this compound Synthesis

| Starting Lactate Ester | Catalyst | Temperature (°C) | Time (h) | Molar Ratio (Ester:Benzyl Alcohol) | Conversion/Yield (%) | Reference |

| Ethyl Lactate | Base Catalyst | 90 | - | - | High (implied) |

Table 3: Enzymatic Synthesis of Benzyl Esters (as a proxy for this compound)

| Enzyme | Acyl Donor | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |

| Lipase B from Candida antarctica (CALB) | Acetic Acid | - | 24 | 97.3 | |

| Lipozyme TL-IM | Benzoic Anhydride | 50 | 6 | 92 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the synthesis of this compound.

Protocol for Direct Esterification using a Heterogeneous Catalyst

This protocol is based on the work by G.L. Castiglioni et al. (2018) using a tin-modified heteropolyacid catalyst.

Materials:

-

Lactic Acid

-

Benzyl Alcohol

-

Tin-modified heteropolyacid catalyst (e.g., SS4h)

-

Solvent (optional, e.g., toluene for azeotropic water removal)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Glass reactor with magnetic stirrer and reflux condenser

Procedure:

-

The catalyst is dried at 200°C for 2 hours prior to use.

-

In a closed glass reactor, lactic acid and benzyl alcohol are mixed in a 1:6 molar ratio.

-

The catalyst is added to the mixture at a loading of 10 wt.% relative to the lactic acid.

-

The reaction mixture is stirred at a constant rate of 900 rpm.

-

The reactor is heated to 80°C and the reaction is allowed to proceed for 2 hours.

-

After the reaction, the mixture is cooled to room temperature and the solid catalyst is separated by filtration.

-

The excess benzyl alcohol and any solvent are removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation.

General Protocol for Fischer-Speier Esterification and Purification

This protocol is adapted from a standard procedure for ester synthesis with azeotropic water removal.

Materials:

-

Lactic acid (80%)

-

Benzyl alcohol

-

Concentrated sulfuric acid

-

Benzene or Toluene

-

Anhydrous sodium acetate

-

Dean-Stark apparatus

-

Distillation setup

Procedure:

-

In a three-necked round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine lactic acid, benzyl alcohol (in excess), and a suitable solvent for azeotropic water removal like benzene or toluene.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 5 ml for 6 moles of lactic acid).

-

Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected.

-

Cool the reaction mixture and neutralize the acid catalyst with anhydrous sodium acetate.

-

Filter the mixture to remove the salts.

-

Remove the solvent and excess benzyl alcohol by distillation.

-

Purify the resulting this compound by vacuum distillation.

Protocol for Base-Catalyzed Transesterification

This protocol is based on a method for preparing benzyl esters from their ethyl esters.

Materials:

-

Ethyl lactate

-

Benzyl alcohol

-

Sodium methoxide or other suitable base catalyst

-

Reaction vessel with a stirrer and condenser

Procedure:

-

Charge the reaction vessel with ethyl lactate and an excess of benzyl alcohol.

-

Add a catalytic amount of the base (e.g., sodium methoxide).

-

Heat the mixture to 90°C with stirring.

-

Monitor the reaction progress by a suitable analytical method (e.g., GC).

-

Once the reaction is complete, cool the mixture and neutralize the catalyst with a weak acid.

-

Remove the excess benzyl alcohol and the ethanol byproduct by vacuum distillation.

-

Purify the this compound by fractional distillation under reduced pressure.

Visualization of Reaction Mechanism and Workflow

Fischer-Speier Esterification Mechanism

The acid-catalyzed esterification of lactic acid with benzyl alcohol follows the Fischer-Speier mechanism. This involves the initial protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol, and subsequent elimination of water.

Caption: Fischer-Speier esterification mechanism.

Experimental Workflow for this compound Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound via direct esterification.

Caption: Experimental workflow for synthesis.

Purification and Characterization

Purification

The primary method for purifying this compound is vacuum distillation . This technique is suitable for separating the relatively high-boiling this compound from lower-boiling impurities (such as residual benzyl alcohol) and non-volatile residues (such as catalyst residues and polymers of lactic acid).

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any byproducts. The mass spectrum of this compound will show a characteristic fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The spectra will show characteristic peaks for the protons and carbons in the benzyl and lactate moieties.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule, particularly the ester carbonyl group (C=O stretch) and the hydroxyl group (-OH stretch).

References

Spectroscopic Profile of Benzyl Lactate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for Benzyl lactate (Benzyl 2-hydroxypropanoate), a versatile organic compound with applications in the pharmaceutical, cosmetic, and flavor industries. This document is intended to serve as a valuable resource for researchers and professionals engaged in the analysis, characterization, and utilization of this molecule.

Chemical Structure and Properties

-

IUPAC Name: Benzyl 2-hydroxypropanoate

-

Molecular Formula: C₁₀H₁₂O₃[1]

-

Molecular Weight: 180.20 g/mol [1]

-

CAS Number: 2051-96-9

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.35 | m | C₆H₅- |

| ~5.20 | s | -CH₂- |

| ~4.30 | q | -CH(OH)- |

| ~1.40 | d | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 175.5 | C=O |

| 135.5 | C (aromatic, quaternary) |

| 128.6 | CH (aromatic) |

| 128.3 | CH (aromatic) |

| 128.1 | CH (aromatic) |

| 67.0 | -CH(OH)- |

| 66.8 | -CH₂- |

| 20.5 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3450 (broad) | O-H stretch |

| ~3030 | Aromatic C-H stretch |

| ~2980, ~2940 | Aliphatic C-H stretch |

| ~1735 | C=O (ester) stretch |

| ~1605, ~1495, ~1455 | Aromatic C=C stretch |

| ~1210, ~1130 | C-O stretch |

| ~750, ~700 | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 108 | ~40 | [C₇H₈O]⁺• (Benzyl alcohol radical cation) |

| 180 | ~10 | [M]⁺• (Molecular ion) |

| 77 | ~10 | [C₆H₅]⁺ (Phenyl cation) |

| 107 | ~5 | [C₇H₇O]⁺ |

| 45 | ~5 | [C₂H₅O]⁺ |

Experimental Protocols

NMR Spectroscopy

The ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer. The sample of this compound was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[2] The chemical shifts are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy

The infrared spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of neat this compound was placed between two potassium bromide (KBr) plates for analysis. The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹).

Mass Spectrometry

The mass spectrum was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) instrument.[1] The sample was introduced into the gas chromatograph, and the separated components were subsequently ionized using electron ionization (EI) at 70 eV.[1] The mass analyzer was scanned over a range of mass-to-charge ratios to detect the molecular ion and fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

This guide provides a foundational set of spectroscopic data and methodologies for this compound. Researchers are encouraged to consult the cited literature for further details and to perform their own analyses for verification and specific application needs.

References

Benzyl lactate CAS number and molecular weight

For Research, Scientific, and Drug Development Applications

This document provides core technical specifications for Benzyl lactate, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is an ester of benzyl alcohol and lactic acid. It is identified by its unique CAS Registry Number and is characterized by its molecular formula and weight. It's important to note that different stereoisomers of this compound may have distinct CAS numbers.

Data Summary

The following table summarizes the key quantitative data for this compound.

| Identifier | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.20 g/mol | [3][4] |

| CAS Number (Racemate) | 2051-96-9 | |

| CAS Number (L-isomer) | 56777-24-3 | |

| Density | ~1.12 g/mL at 25°C |

Experimental Protocols Overview

The determination of the physicochemical properties of a compound like this compound involves standardized analytical methods.

-

Mass Spectrometry: This technique is employed to determine the molecular weight of a substance. High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecule's mass, which can be used to confirm its elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure of this compound, confirming the connectivity of atoms and the presence of functional groups.

-

CAS Registry Number Assignment: The CAS number is a unique identifier assigned by the Chemical Abstracts Service. This number is assigned to a substance when it is entered into the CAS REGISTRY database.

Conceptual Workflow

The following diagram illustrates a generalized workflow for the characterization and analysis of a chemical compound such as this compound.

Caption: Workflow for chemical characterization and documentation.

References

Solubility of Benzyl Lactate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzyl lactate in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in pharmaceutical formulations, chemical synthesis, and other industrial processes. This document compiles available solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

The solubility of a substance, in this case, this compound, is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. This compound, an ester of lactic acid and benzyl alcohol, possesses both polar (hydroxyl and ester groups) and nonpolar (benzyl group) characteristics, influencing its solubility in different types of solvents.

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on its chemical structure and available information, a summary of its solubility is presented below. It is important to note that some of the available data is estimated.

| Solvent | Chemical Formula | Type | Solubility of this compound | Temperature (°C) |

| Water | H₂O | Polar Protic | ~23.29 g/L (estimated)[1] | 25 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | ≥ 100 mg/mL[2] | Not Specified |

| Alcohol | R-OH | Polar Protic | Soluble[1] | Not Specified |

| Ether | R-O-R' | Nonpolar | Soluble | Not Specified |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following experimental protocols are recommended. These methods are widely used for determining the thermodynamic solubility of organic compounds.

Isothermal Saturation Method (Shake-Flask Method)

This is a well-established and reliable method for determining equilibrium solubility.

Principle: An excess amount of the solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the organic solvent to be tested. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant-temperature shaker or orbital incubator. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Alternatively, centrifugation or filtration can be used to separate the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL, g/100mL, or mol/L.

Analytical Methods for Quantification

The choice of analytical method for determining the concentration of this compound is critical for accurate solubility measurements.

-

High-Performance Liquid Chromatography (HPLC): This is a common and accurate method. A reversed-phase C18 column is often suitable. The mobile phase could consist of a mixture of acetonitrile or methanol and water. Detection is typically performed using a UV detector at a wavelength where this compound has significant absorbance.

-

Gas Chromatography (GC): GC can also be used, particularly for volatile solvents. A suitable column (e.g., a polar capillary column) should be selected. The injector and detector temperatures should be optimized to ensure proper vaporization and detection without degradation of the compound.

-

UV-Vis Spectroscopy: If this compound has a distinct chromophore and the solvent does not interfere at the analytical wavelength, UV-Vis spectroscopy can be a rapid method for concentration determination. A calibration curve must be prepared beforehand.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of this compound solubility using the isothermal saturation method.

References

The Thermal Stability and Decomposition of Benzyl Lactate: A Technical Guide

Disclaimer: Direct, in-depth experimental studies on the thermal stability and decomposition pathways of Benzyl lactate are not extensively available in publicly accessible scientific literature. This guide, therefore, provides a comprehensive overview based on the known chemistry of its constituent parts—lactic acid and benzyl alcohol—and the general behavior of related lactate and benzyl esters. The experimental protocols, data tables, and decomposition pathways presented herein are illustrative of the methodologies that would be employed in such a study and the expected nature of the results.

Introduction

This compound (C₁₀H₁₂O₃) is an ester of lactic acid and benzyl alcohol, utilized in various industries for its mild, characteristic odor. An understanding of its thermal stability is crucial for applications involving elevated temperatures, such as in fragrance formulations subjected to heat, certain polymerization processes, and for ensuring safe storage and handling. This technical guide outlines the theoretical basis for the thermal decomposition of this compound, potential degradation pathways, and the standard experimental methodologies used to assess thermal stability.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1. These properties are essential for understanding its behavior under thermal stress.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Boiling Point | 105-109 °C at 0.1 mmHg | [2] |

| Flash Point | >110 °C | [3] |

| Density | ~1.12 g/cm³ | [4] |

| Appearance | Colorless to yellowish liquid |

Thermal Stability and Decomposition

Potential Decomposition Pathways

The thermal decomposition of this compound can be hypothesized to proceed through several pathways, primarily involving the cleavage of the ester linkage. The two most probable initial scission points are the acyl-oxygen bond and the alkyl-oxygen bond.

-

Acyl-Oxygen Scission: This would lead to the formation of a benzyl radical and a lactate radical.

-

Alkyl-Oxygen Scission: This would result in a benzyl cation and a lactate anion, or through a concerted reaction, benzoic acid and other products.

Following initial cleavage, a cascade of secondary reactions could lead to a variety of smaller, more volatile compounds. Based on the decomposition of related compounds like benzyl alcohol and lactic acid, the expected final decomposition products at high temperatures would include carbon monoxide and carbon dioxide.

A proposed logical flow for the thermal decomposition of this compound is illustrated in the following diagram.

Caption: Proposed decomposition of this compound.

Expected Thermal Analysis Data

Were this compound to be analyzed via TGA and DSC, the expected data would be summarized as shown in Table 2. This table is for illustrative purposes and does not represent actual experimental results.

Table 2: Illustrative Thermal Analysis Data for this compound

| Parameter | Expected Value/Range | Analytical Technique |

| Onset of Decomposition (T_onset) | 180 - 220 °C | TGA |

| Temperature of Max. Decomposition Rate (T_max) | 220 - 260 °C | DTG (Derivative TGA) |

| Major Mass Loss Step | 180 - 300 °C | TGA |

| Residual Mass at 600 °C | < 5% | TGA |

| Endothermic/Exothermic Events | Endotherm corresponding to boiling/decomposition | DSC |

Experimental Protocols

To definitively determine the thermal stability and decomposition products of this compound, a series of analytical experiments would be required. The following sections detail the standard methodologies.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

A small, precise sample of this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).

-

The crucible is placed on a sensitive microbalance within the TGA furnace.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen to prevent oxidation).

-

The mass of the sample is recorded continuously as a function of temperature.

-

The analysis is typically run from ambient temperature to 600-800 °C.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying endothermic or exothermic events such as melting, boiling, and decomposition.

Methodology:

-

A small amount of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

-

The differential heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC curve (heat flow vs. temperature) reveals thermal transitions.

Evolved Gas Analysis (EGA) using TGA-MS or TGA-FTIR

Objective: To identify the chemical nature of the volatile products released during the decomposition of this compound.

Methodology:

-

A TGA experiment is performed as described in section 4.1.

-

The outlet gas stream from the TGA furnace, containing the evolved decomposition products, is transferred through a heated transfer line to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

-

TGA-MS: The MS ionizes the evolved gases and separates them based on their mass-to-charge ratio, allowing for the identification of individual components.

-

TGA-FTIR: The FTIR spectrometer records the infrared spectrum of the evolved gas mixture, allowing for the identification of functional groups and, consequently, the types of molecules being released.

An illustrative workflow for a comprehensive thermal analysis study is depicted below.

Caption: Experimental workflow for thermal analysis.

Conclusion

While direct experimental data for the thermal decomposition of this compound is sparse, a theoretical framework for its behavior can be constructed based on the known properties of its functional groups and related molecules. It is anticipated that this compound exhibits limited thermal stability, with decomposition likely commencing in the range of 150-220°C. The primary decomposition pathways are expected to involve the cleavage of the ester bond, leading to the formation of intermediates derived from lactic acid and benzyl alcohol, which would further degrade to smaller molecules like toluene, benzaldehyde, and ultimately carbon oxides at higher temperatures. Definitive characterization of the thermal stability and decomposition profile requires empirical investigation using standard thermal analysis techniques such as TGA, DSC, and evolved gas analysis. The methodologies and illustrative data presented in this guide provide a comprehensive roadmap for such an investigation.

References

- 1. US5210296A - Recovery of lactate esters and lactic acid from fermentation broth - Google Patents [patents.google.com]

- 2. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mt.com [mt.com]

- 4. The pyrolisis of some alpha-substituted benzyl esters and related substances - Enlighten Theses [theses.gla.ac.uk]

Potential Research Applications of Benzyl Lactate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl lactate, the ester of benzyl alcohol and lactic acid, is a versatile molecule with established applications in the fragrance and flavor industries.[1][2] Beyond these traditional uses, emerging research suggests its potential in a variety of advanced scientific applications. Its chiral nature, potential biological activities, and utility as a synthetic intermediate make it a compound of significant interest for researchers in pharmaceuticals, agrochemicals, and material science.[3][4] This technical guide provides a comprehensive overview of the potential research applications of this compound, including detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows.

Physicochemical Properties and Toxicological Profile

This compound (C₁₀H₁₂O₃) is a colorless to pale yellow liquid with a mild, aromatic odor.[5] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 180.20 g/mol | |

| Density | ~1.15 g/cm³ at 20°C | |

| Boiling Point | 160-170°C at reduced pressure | |

| Flash Point | ~120°C (closed cup) | |

| Solubility | Slightly soluble in water; soluble in alcohol and ether | |

| log Kow | 1.1-1.3 (estimated) |

From a toxicological perspective, lactate esters are generally considered to have low acute toxicity. The oral LD50 for lactate esters is reported to be greater than 2000 mg/kg. This compound is not classified as acutely toxic and is not considered a skin or eye irritant under standard classification systems. However, as with any chemical, appropriate safety precautions should be taken during handling.

Synthesis of this compound

This compound can be synthesized through several methods, including direct esterification, transesterification, and enzymatic synthesis.

Direct Esterification

This method involves the acid-catalyzed reaction of lactic acid with benzyl alcohol.

-

Apparatus Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add lactic acid (1.0 equivalent), benzyl alcohol (1.2 equivalents), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 equivalents).

-

Reaction: Add a suitable solvent for azeotropic removal of water (e.g., toluene). Heat the mixture to reflux.

-

Monitoring: Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is complete when no more water is collected.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

References

- 1. This compound|MSDS [dcchemicals.com]

- 2. This compound [chembk.com]

- 3. chemos.de [chemos.de]

- 4. Toward the development of a general chiral auxiliary. 9. Highly diastereoselective alkylations and acylations to form tertiary and quaternary centers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound MSDS/SDS | Supplier & Distributor [ko.eleph-citrics.com]

The Synthesis of Benzyl Lactate: A Comprehensive Technical Guide

An In-depth Exploration of its Discovery, History, and Modern Synthetic Methodologies for Researchers, Scientists, and Drug Development Professionals.

Benzyl lactate, an ester of lactic acid and benzyl alcohol, is a compound of significant interest across various scientific and industrial domains, including pharmaceuticals, cosmetics, and flavorings. Its synthesis has evolved from classical esterification methods to more sophisticated and sustainable enzymatic and catalyzed approaches. This technical guide provides a detailed overview of the discovery and history of this compound synthesis, comprehensive experimental protocols for key methodologies, and a comparative analysis of quantitative data.

Historical Perspective and Discovery

The synthesis of esters, in a general sense, dates back to the mid-19th century with the work of French chemist Charles-Adolphe Wurtz and others who explored the reactions of alcohols with acids. However, specific details on the first documented synthesis of this compound are not prominently recorded in early chemical literature. Its synthesis is fundamentally rooted in the principles of Fischer-Speier esterification, a method first described by Emil Fischer and Arthur Speier in 1895. This acid-catalyzed esterification between a carboxylic acid and an alcohol laid the groundwork for the synthesis of a vast array of esters, including this compound. Early 20th-century advancements in organic synthesis, including the work of Moses Gomberg on benzyl derivatives, further established the foundational reactions for producing benzyl compounds. While a singular "discovery" of this compound is not a distinct historical event, its synthesis became a practical reality following the establishment of these fundamental esterification techniques.

Core Synthetic Methodologies

The production of this compound is primarily achieved through three main synthetic routes: Fischer-Speier esterification, enzymatic synthesis, and transesterification. Each method offers distinct advantages and disadvantages concerning yield, reaction conditions, and environmental impact.

Fischer-Speier Esterification

This classical method involves the direct reaction of lactic acid with benzyl alcohol in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and is often driven to completion by removing the water formed during the reaction, for example, by azeotropic distillation using a Dean-Stark apparatus.

Enzymatic Synthesis

A greener and more selective alternative to chemical catalysis, enzymatic synthesis typically employs lipases, such as Candida antarctica lipase B (CALB), often in an immobilized form like Novozym 435. This method proceeds under milder reaction conditions, minimizing byproduct formation and offering high yields.

Transesterification

In this process, an existing lactate ester, such as methyl lactate or ethyl lactate, reacts with benzyl alcohol to form this compound. This method can be catalyzed by acids, bases, or enzymes and is particularly useful when the starting lactate ester is more readily available or when direct esterification proves challenging.

Quantitative Data Summary

The following tables summarize quantitative data for the different synthesis methods of this compound, providing a comparative overview of their efficiencies.

Table 1: Fischer-Speier Esterification of Lactic Acid with Benzyl Alcohol

| Catalyst | Catalyst Loading | Reactant Ratio (Lactic Acid:Benzyl Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| H₂SO₄ | 1-5 mol% | 1:1.5 - 1:3 | 100-140 (Reflux) | 4-24 | 60-85 | General Literature |

| p-TsOH | 1-5 mol% | 1:1.2 - 1:2 | 110-120 (Toluene) | 3-8 | 75-92 | General Literature |

| Ionic Liquid | 10-20 mol% | 1:1.5 - 1:2 | 80-120 | 2-6 | 85-96 | [1] |

| PAFR | 0.7 mol% | 1:1.2 | 50 | 12 | 96 | [2] |

Table 2: Enzymatic Synthesis of this compound

| Enzyme | Enzyme Loading (% w/w) | Substrate Ratio (Lactic Acid:Benzyl Alcohol) | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) | Reference |

| Novozym 435 | 5-10 | 1:1 - 1:2 | 40-60 | 24-72 | Solvent-free or Organic Solvent | >90 | General Literature |

| Lipozyme TL IM | 10 | 1:1.5 | 50 | 48 | Toluene | ~85 | General Literature |

| Alcalase | - | - | 50 | - | Benzyl Alcohol | 81 | [3] |

Table 3: Transesterification for this compound Synthesis

| Starting Ester | Catalyst | Catalyst Loading | Reactant Ratio (Ester:Benzyl Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Methyl Lactate | Sodium Methoxide | 0.5-2 mol% | 1:3 | 60-80 | 2-5 | 80-90 | General Literature |

| Ethyl Lactate | Tin(II) Octoate | 0.1-0.5 mol% | 1:2 | 120-150 | 4-8 | 75-85 | General Literature |

| Methyl Lactate | Novozym 435 | 10% w/w | 1:1.5 | 50-70 | 24-48 | >95 | General Literature |

| Methyl Acetoacetate | SiO₂–H₃BO₃ | 50 mg per mmol | 1:1.1 | 100 | 4.5 | 95 | [4] |

Detailed Experimental Protocols

Protocol 1: Fischer-Speier Esterification using Sulfuric Acid

Materials:

-

Lactic acid (1.0 eq)

-

Benzyl alcohol (1.5 eq)

-

Concentrated sulfuric acid (0.02 eq)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add lactic acid, benzyl alcohol, and toluene.

-

Carefully add the concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation.

Protocol 2: Enzymatic Synthesis using Novozym 435

Materials:

-

Lactic acid (1.0 eq)

-

Benzyl alcohol (1.2 eq)

-

Novozym 435 (immobilized Candida antarctica lipase B) (10% by weight of substrates)

-

Organic solvent (e.g., toluene or solvent-free)

Procedure:

-

In a flask, combine lactic acid and benzyl alcohol (if using a solvent, add it at this stage).

-

Add Novozym 435 to the mixture.

-

Incubate the reaction at a constant temperature (e.g., 50°C) with agitation (e.g., using a magnetic stirrer or a shaker).

-

Monitor the reaction progress by taking aliquots and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Once the desired conversion is achieved (typically after 24-48 hours), separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a solvent and reused.

-

If a solvent was used, remove it under reduced pressure. The resulting product is often of high purity, but can be further purified by vacuum distillation if necessary.

Protocol 3: Transesterification of Methyl Lactate with Benzyl Alcohol

Materials:

-

Methyl lactate (1.0 eq)

-

Benzyl alcohol (2.0 eq)

-

Sodium methoxide (catalytic amount, e.g., 0.01 eq)

-

Anhydrous solvent (e.g., toluene)

-

Weak acid (e.g., acetic acid) for neutralization

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous benzyl alcohol and methyl lactate.

-

Carefully add the sodium methoxide catalyst.

-

Heat the reaction mixture to the desired temperature (e.g., 70°C).

-

Monitor the progress of the reaction by TLC or GC. The reaction is typically driven by the removal of the lower-boiling methanol byproduct.

-

Upon completion, cool the reaction to room temperature and neutralize the catalyst by adding a few drops of a weak acid (e.g., acetic acid).

-

Remove the solvent and excess benzyl alcohol under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Visualizing the Synthesis

The following diagrams, created using the DOT language, illustrate the key chemical pathways and a general experimental workflow for the synthesis of this compound.

Caption: Fischer-Speier Esterification Pathway for this compound Synthesis.

Caption: Enzymatic Synthesis Pathway for this compound.

Caption: Transesterification Pathway for this compound Synthesis.

Caption: General Experimental Workflow for this compound Synthesis.

References

- 1. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. BENZYL L-LACTATE CAS#: 56777-24-3 [amp.chemicalbook.com]

- 4. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Chiral Synthesis of α-Hydroxy Acids Using Benzyl Lactate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of α-hydroxy acids is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and other biologically active molecules. These compounds serve as versatile chiral building blocks for a wide array of complex targets. One effective and practical strategy for achieving high levels of stereocontrol in their synthesis is the use of chiral auxiliaries derived from readily available starting materials. This document provides detailed application notes and protocols for the chiral synthesis of α-hydroxy acids utilizing benzyl lactate as a chiral auxiliary. The methodology hinges on the diastereoselective alkylation of the enolate derived from O-benzyl protected lactic acid esters. The bulky benzyloxy group effectively shields one face of the enolate, directing incoming electrophiles to the opposite face, thereby establishing a new stereocenter with high diastereoselectivity. Subsequent removal of the chiral auxiliary furnishes the desired α-hydroxy acid in high enantiomeric purity.

Principle of the Method

The core of this synthetic strategy is the diastereoselective alkylation of a chiral enolate. (S)-Benzyl lactate, prepared by the esterification of (S)-lactic acid, serves as the chiral precursor. The hydroxyl group is protected as a benzyl ether to prevent it from interfering with the enolate formation and subsequent alkylation. Treatment of the O-benzyl protected lactate with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures generates the corresponding lithium enolate. The stereochemistry of this enolate and the steric hindrance imposed by the benzyloxy group dictate the facial selectivity of the subsequent alkylation reaction with an electrophile (e.g., an alkyl halide). The resulting product is a diastereomerically enriched 2-alkoxy-3-alkylpropanoate. Finally, cleavage of the benzyl ether and ester groups yields the target α-hydroxy acid.

Experimental Protocols

Protocol 1: Preparation of (S)-Benzyl 2-(Benzyloxy)propanoate

This protocol details the preparation of the O-benzylated starting material from (S)-benzyl lactate.

Materials:

-

(S)-Benzyl lactate

-

Benzyl bromide (BnBr)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add sodium hydride (1.1 eq) washed with anhydrous hexanes to remove the mineral oil.

-

Suspend the NaH in anhydrous DMF under an argon atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of (S)-benzyl lactate (1.0 eq) in anhydrous DMF via the dropping funnel over 30 minutes.

-

Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Partition the mixture between diethyl ether and water.

-

Separate the layers and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-benzyl 2-(benzyloxy)propanoate as a colorless oil.

Protocol 2: Diastereoselective Alkylation of (S)-Benzyl 2-(Benzyloxy)propanoate

This protocol describes the key diastereoselective alkylation step.

Materials:

-

(S)-Benzyl 2-(benzyloxy)propanoate

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add anhydrous THF and diisopropylamine (1.1 eq).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

-

In a separate flame-dried flask, dissolve (S)-benzyl 2-(benzyloxy)propanoate (1.0 eq) in anhydrous THF.

-

Slowly add the solution of the ester to the freshly prepared LDA solution at -78 °C via a cannula.

-

Stir the resulting enolate solution at -78 °C for 1 hour.

-

Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and partition between diethyl ether and water.

-

Separate the layers and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure.

-

The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis.

-

Purify the product by flash column chromatography on silica gel to yield the diastereomerically enriched alkylated product.

Protocol 3: Deprotection to Yield the α-Hydroxy Acid

This protocol describes the removal of the benzyl protecting groups to afford the final α-hydroxy acid.

Materials:

-

Alkylated benzyl ester from Protocol 2

-

Palladium on carbon (Pd/C, 10 wt%)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

Dissolve the alkylated benzyl ester (1.0 eq) in methanol or ethyl acetate in a round-bottom flask.

-

Carefully add Pd/C (10 mol%) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat three times).

-

Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude α-hydroxy acid.

-

The product can be further purified by recrystallization or chromatography if necessary. The enantiomeric excess (ee%) can be determined by chiral HPLC analysis of the corresponding ester derivative.

Data Presentation

The following table summarizes typical results for the diastereoselective alkylation of O-benzyl lactate derivatives, demonstrating the scope of the reaction with various electrophiles.

| Entry | Electrophile (R-X) | Product (R) | Yield (%) | Diastereomeric Excess (de, %) |

| 1 | CH₃I | Methyl | 85 | >95 |

| 2 | CH₃CH₂Br | Ethyl | 82 | >95 |

| 3 | CH₂=CHCH₂Br | Allyl | 88 | >95 |

| 4 | C₆H₅CH₂Br | Benzyl | 90 | >95 |

Note: Yields and diastereomeric excess are representative and may vary based on specific reaction conditions and the purity of reagents.

Visualizations

Benzyl Lactate as a Chiral Auxiliary in Asymmetric Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of benzyl lactate as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are essential tools in modern synthetic organic chemistry, enabling the stereocontrolled synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry and materials science. This compound, derived from readily available and inexpensive lactic acid and benzyl alcohol, presents a valuable and effective chiral auxiliary for inducing stereoselectivity in various carbon-carbon bond-forming reactions.

Principle of Stereocontrol with this compound

The stereochemical outcome of reactions employing this compound as a chiral auxiliary is primarily governed by chelation control. The lactate moiety contains two potential coordination sites: the carbonyl oxygen of the ester and the hydroxyl group. In the presence of a Lewis acid, a rigid five-membered chelate ring can be formed with the lithium enolate. This conformation effectively blocks one face of the enolate, directing the approach of an incoming electrophile to the less sterically hindered face. The benzyl group provides additional steric bulk, further enhancing the facial discrimination.

Below is a diagram illustrating the proposed chelation-controlled transition state that directs the stereoselective alkylation of a substrate attached to the (S)-benzyl lactate auxiliary.

Caption: Proposed chelation-controlled transition state for diastereoselective alkylation.

Applications in Asymmetric Synthesis

This compound has demonstrated its utility as a chiral auxiliary in a range of asymmetric transformations, most notably in the diastereoselective alkylation of enolates.

Diastereoselective Enolate Alkylation

The alkylation of enolates derived from carboxylic acid derivatives tethered to this compound proceeds with high diastereoselectivity. This method provides a reliable route to a variety of chiral carboxylic acids and their derivatives.

Workflow for Diastereoselective Alkylation:

Caption: General workflow for asymmetric alkylation using this compound.

Quantitative Data Summary:

The following table summarizes representative results for the diastereoselective alkylation of the lithium enolate of an acetic acid derivative of (S)-benzyl lactate with various alkyl halides.

| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (d.e., %) |

| Benzyl bromide | (R)-3-Phenylpropanoic acid | 85 | >95 |

| Iodomethane | (R)-Propanoic acid | 82 | >95 |

| Allyl bromide | (R)-Pent-4-enoic acid | 88 | >90 |

Note: The yields and diastereomeric excesses are representative and may vary depending on the specific reaction conditions and substrates used.

Experimental Protocols

General Considerations

-

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware.

-

Anhydrous solvents are essential for the success of these reactions.

-

Reactions are typically monitored by thin-layer chromatography (TLC).

Protocol 1: Attachment of the Acetic Acid Substrate to (S)-Benzyl Lactate

This protocol describes the esterification of (S)-benzyl lactate with acetyl chloride.

Materials:

-

(S)-Benzyl lactate

-

Acetyl chloride

-

Pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of (S)-benzyl lactate (1.0 equiv) and pyridine (1.2 equiv) in anhydrous DCM at 0 °C, add acetyl chloride (1.1 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Alkylation of the this compound-Derived Enolate

This protocol details the alkylation of the lithium enolate with benzyl bromide.

Materials:

-

This compound-acetate conjugate (from Protocol 1)

-

Lithium diisopropylamide (LDA) solution in THF

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the this compound-acetate conjugate (1.0 equiv) in anhydrous THF at -78 °C, add LDA (1.1 equiv) dropwise.

-

Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

-

Add benzyl bromide (1.2 equiv) dropwise to the enolate solution.

-

Continue stirring at -78 °C for 4 hours.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel. The diastereomeric excess can be determined by chiral HPLC or NMR analysis of the purified product.

Protocol 3: Cleavage and Recovery of the this compound Auxiliary

The chiral auxiliary can be removed under standard saponification conditions to yield the desired chiral carboxylic acid.

Materials:

-

Alkylated this compound conjugate (from Protocol 2)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve the alkylated product (1.0 equiv) in a 3:1 mixture of THF and water.

-

Add LiOH (2.0 equiv) and stir the mixture at room temperature for 6 hours.

-

Acidify the reaction mixture to pH 2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

The organic layers contain the chiral carboxylic acid product.

-

The aqueous layer can be basified and extracted to recover the this compound auxiliary.

Conclusion

This compound serves as an effective and economical chiral auxiliary for asymmetric synthesis, particularly in the diastereoselective alkylation of enolates. The straightforward attachment and cleavage protocols, coupled with the high levels of stereocontrol achieved through chelation, make it a valuable tool for the synthesis of enantiomerically enriched building blocks for the pharmaceutical and fine chemical industries. The protocols and data presented herein provide a solid foundation for researchers to explore and apply this versatile chiral auxiliary in their synthetic endeavors.

Application Notes and Protocols for the Quantification of Benzyl Lactate by HPLC and GC

For researchers, scientists, and drug development professionals, the accurate quantification of benzyl lactate is crucial for quality control, formulation development, and stability testing in various applications, including pharmaceuticals, cosmetics, and fragrances. This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID).

High-Performance Liquid Chromatography (HPLC) Method

Application Note

Introduction: This application note describes a robust and sensitive method for the quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound, an ester of benzyl alcohol and lactic acid, possesses a chromophore in the benzyl group, making it suitable for UV detection. The proposed method utilizes a C18 stationary phase to achieve efficient separation of this compound from potential matrix components.

Principle: The method is based on the separation of this compound on a nonpolar C18 column with a polar mobile phase. The analyte is retained on the column and then eluted by a mixture of acetonitrile and water. Detection is achieved by monitoring the UV absorbance of the eluting analyte. Quantification is performed using an external standard calibration curve.

Instrumentation:

-

HPLC system with a binary or quaternary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

Materials and Reagents:

-

This compound reference standard (>98% purity)

-

HPLC grade acetonitrile

-

HPLC grade water

-

HPLC grade formic acid (optional, for pH adjustment and improved peak shape)

-

0.45 µm syringe filters

Experimental Protocol

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| UV Detection Wavelength | 210 nm |

| Run Time | 10 minutes |

Standard Preparation:

-

Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (for a cosmetic cream):

-

Accurately weigh approximately 1 g of the cream sample into a 50 mL centrifuge tube.

-

Add 20 mL of acetonitrile, and vortex for 2 minutes to disperse the sample.

-

Sonicate for 15 minutes to ensure complete extraction of this compound.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

-

Inject the prepared sample solution.

-

Record the peak area of this compound in the chromatograms.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the linear regression equation of the calibration curve.

Gas Chromatography (GC) Method

Application Note

Introduction: This application note details a Gas Chromatography-Flame Ionization Detection (GC-FID) method for the quantification of this compound. This method is particularly suitable for the analysis of volatile and semi-volatile compounds in complex matrices, such as fragrance oils and raw materials. The use of a polar capillary column provides good selectivity for this ester.

Principle: The sample is injected into a heated inlet where this compound is vaporized and transferred onto a capillary column by a carrier gas. The separation is based on the differential partitioning of the analyte between the gaseous mobile phase and the liquid stationary phase. The eluted compound is detected by a Flame Ionization Detector (FID), which generates a signal proportional to the mass of carbon atoms entering the flame. Quantification is performed using an external standard calibration.

Instrumentation:

-

Gas chromatograph with a split/splitless injector

-

Flame Ionization Detector (FID)

-

Autosampler (recommended for precision)

Materials and Reagents:

-

This compound reference standard (>98% purity)

-

GC grade ethanol or other suitable solvent

-

Carrier gas (Helium or Hydrogen, high purity)

-

FID gases (Hydrogen and Air, high purity)

-

Makeup gas (Nitrogen or Helium, high purity)

Experimental Protocol

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | DB-WAX or equivalent polar PEG column (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Oven Temperature Program | Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 240°C, hold for 5 min |

| Detector Temperature | 260°C |

| FID Gas Flows | Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (N2): 25 mL/min |

Standard Preparation:

-

Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with ethanol.

-

Working Standard Solutions: Serially dilute the stock solution with ethanol to prepare working standards in the range of 1 µg/mL to 100 µg/mL.

Sample Preparation (for a fragrance oil):

-

Accurately weigh approximately 100 mg of the fragrance oil into a 10 mL volumetric flask.

-

Dilute to volume with ethanol and mix thoroughly.

-

If necessary, perform a further dilution with ethanol to bring the expected this compound concentration within the calibration range.

-

Transfer an aliquot to a GC vial for analysis.

Analysis Procedure:

-

Condition the GC column according to the manufacturer's instructions.

-

Set the instrument parameters as described above.

-

Inject the prepared standard solutions to construct a calibration curve.

-

Inject the prepared sample solution.

-

Integrate the peak area for this compound.

-

Calculate the concentration of this compound in the sample using the calibration curve.

Data Presentation

The following table summarizes the estimated quantitative performance parameters for the described HPLC and GC methods. It is important to note that these values are estimates based on methods for structurally similar compounds and should be confirmed through a full method validation study for this compound in the specific sample matrix.

| Parameter | HPLC-UV Method (Estimated) | GC-FID Method (Estimated) |

| Linearity Range | 1 - 100 µg/mL | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 |

| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~0.3 µg/mL |

| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |

| Precision (% RSD) | < 2% | < 2% |

Visualization of Experimental Workflows

Caption: General experimental workflow for the quantification of this compound.

Caption: Logical relationship between analyte properties and chromatographic methods.

Application Notes and Protocols for Investigating the Antimicrobial Activity of Benzyl Lactate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Benzyl lactate, a benzyl ester of lactic acid, is recognized for its pleasant aroma and is utilized in the fragrance and flavor industries.[1] Emerging interest in its biological activities has highlighted its potential as an antimicrobial agent.[1] Studies suggest that this compound may exhibit inhibitory effects against various bacterial and fungal strains, possibly by disrupting their cell membranes.[1] However, the precise mechanism of action is still an area of active investigation.[1] Its low toxicity profile further enhances its appeal for potential applications in cosmetics, food preservation, and pharmaceuticals.[1]

These application notes provide a framework for the systematic evaluation of the antimicrobial properties of this compound against a panel of bacterial strains. The protocols outlined below describe standard methodologies for determining its inhibitory and bactericidal concentrations.

Data Presentation:

Quantitative data from antimicrobial susceptibility testing is crucial for evaluating the efficacy of a compound. The following tables provide a template for organizing and presenting experimental results for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) | MIC (mM) |

| Staphylococcus aureus | Gram-positive | e.g., 25923 | [Insert Data] | [Insert Data] |

| Bacillus subtilis | Gram-positive | e.g., 6633 | [Insert Data] | [Insert Data] |

| Escherichia coli | Gram-negative | e.g., 25922 | [Insert Data] | [Insert Data] |

| Pseudomonas aeruginosa | Gram-negative | e.g., 27853 | [Insert Data] | [Insert Data] |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Various Bacterial Strains

| Bacterial Strain | Gram Stain | ATCC Number | MBC (µg/mL) | MBC (mM) |

| Staphylococcus aureus | Gram-positive | e.g., 25923 | [Insert Data] | [Insert Data] |

| Bacillus subtilis | Gram-positive | e.g., 6633 | [Insert Data] | [Insert Data] |

| Escherichia coli | Gram-negative | e.g., 25922 | [Insert Data] | [Insert Data] |

| Pseudomonas aeruginosa | Gram-negative | e.g., 27853 | [Insert Data] | [Insert Data] |

Table 3: Zone of Inhibition Diameters for this compound

| Bacterial Strain | Gram Stain | ATCC Number | This compound Conc. (mg/disk) | Zone of Inhibition (mm) |

| Staphylococcus aureus | Gram-positive | e.g., 25923 | [Insert Data] | [Insert Data] |

| Bacillus subtilis | Gram-positive | e.g., 6633 | [Insert Data] | [Insert Data] |

| Escherichia coli | Gram-negative | e.g., 25922 | [Insert Data] | [Insert Data] |

| Pseudomonas aeruginosa | Gram-negative | e.g., 27853 | [Insert Data] | [Insert Data] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the procedure for determining the MIC of this compound against various bacterial strains.

Materials:

-

This compound

-

Test bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile saline solution (0.85% NaCl) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Micropipettes and sterile tips

-

Incubator

Procedure:

-